1-(1-phenyl-1H-pyrazol-5-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C10H11N3·2ClH. It belongs to the class of pyrazole derivatives, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound has garnered interest in scientific research due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science .
1-(1-phenyl-1H-pyrazol-5-yl)methanamine dihydrochloride is classified as a heterocyclic organic compound. Its classification is significant in understanding its reactivity and potential applications in pharmaceuticals and agrochemicals.
The synthesis of 1-(1-phenyl-1H-pyrazol-5-yl)methanamine dihydrochloride generally follows these steps:
The reaction conditions are critical for ensuring high yields and purity. Parameters such as temperature, pH, and the concentration of reactants are meticulously controlled. Industrial methods may employ continuous flow reactors to enhance efficiency.
The molecular structure of 1-(1-phenyl-1H-pyrazol-5-yl)methanamine dihydrochloride features a pyrazole ring substituted with a phenyl group at one position and a methanamine group at another.
| Property | Value |
|---|---|
| CAS Number | 2551118-01-3 |
| Molecular Formula | C10H13Cl2N3 |
| Molecular Weight | 246.13 g/mol |
| IUPAC Name | (2-phenylpyrazol-3-yl)methanamine;dihydrochloride |
| InChI | InChI=1S/C10H11N3.2ClH/c11-8-10... |
| InChI Key | UVSWNSSAHHGNDG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=CC=N2)CN.Cl.Cl |
This structural information is essential for predicting the compound's reactivity and interactions with biological targets .
1-(1-phenyl-1H-pyrazol-5-yl)methanamine dihydrochloride can undergo several types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles/electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to facilitate desired transformations .
The mechanism of action for 1-(1-phenyl-1H-pyrazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes or receptors, modulating their activity, which leads to various biological effects such as antimicrobial or anti-inflammatory actions. The specific pathways affected depend on the context of use in research or therapeutic applications .
The physical properties of 1-(1-phenyl-1H-pyrazol-5-yl)methanamine dihydrochloride include:
Relevant chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in water |
| Stability | Stable under normal conditions |
These properties are crucial for determining the handling, storage, and application of the compound in laboratory settings .
The applications of 1-(1-phenyl-1H-pyrazol-5-yl)methanamine dihydrochloride span various scientific fields:
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1